

Solubility profile of 3-Fluoropyridin-4-ol in organic solvents

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Compound of Interest

Compound Name: 3-Fluoropyridin-4-ol

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Solubility Profile of 3-Fluoropyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of **3-Fluoropyridin-4-ol** in organic solvents. In the absence of specific published quantitative data for this compound, this document outlines a predictive assessment of its solubility based on its molecular structure and the well-established principles of solvent-solute interactions.

Furthermore, this guide presents a detailed experimental protocol for the accurate determination of the solubility of **3-Fluoropyridin-4-ol** using the reliable shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended to equip researchers with the foundational knowledge and practical methodology to investigate the solubility of this and similar compounds.

Predicted Solubility Profile of 3-Fluoropyridin-4-ol

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.^{[1][2]} The molecular structure of **3-Fluoropyridin-4-ol**, featuring a pyridine ring, a hydroxyl group (-OH), and a fluorine atom (-F), suggests a nuanced solubility profile.

- Pyridine Ring: The pyridine ring itself is a polar heterocyclic aromatic compound, miscible with a wide range of solvents, including water and many organic solvents.[3][4][5][6]
- Hydroxyl Group (-OH): The presence of a hydroxyl group significantly increases the polarity of the molecule and introduces the capacity for hydrogen bonding.[1][7] This functional group will enhance solubility in polar protic solvents such as water, alcohols (e.g., methanol, ethanol), and to some extent, in polar aprotic solvents that can accept hydrogen bonds.
- Fluorine Atom (-F): The fluorine atom is highly electronegative, contributing to the overall polarity of the molecule. However, the influence of fluorine on solubility can be complex and is not as straightforward as that of a hydroxyl group.[8] While it increases bond polarity, it is a poor hydrogen bond acceptor. Its presence may slightly modulate the solubility in various organic solvents.

Based on these structural features, **3-Fluoropyridin-4-ol** is expected to exhibit the following solubility characteristics:

- High Solubility: In polar protic solvents like water, methanol, and ethanol, due to strong hydrogen bonding interactions.
- Moderate to Good Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.
- Lower Solubility: In less polar solvents like ethyl acetate, dichloromethane, and chloroform.
- Poor to Insoluble: In nonpolar solvents such as toluene, hexane, and cyclohexane.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[9][10] The concentration of the dissolved compound in the saturated solution can then be accurately measured using HPLC.[11][12][13]

Experimental Protocol: Shake-Flask Method with HPLC Analysis

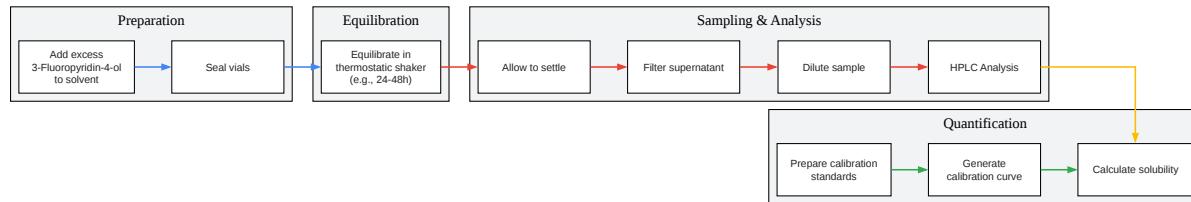
This protocol outlines the steps to determine the solubility of **3-Fluoropyridin-4-ol** in a selection of organic solvents at a controlled temperature.

2.1.1. Materials and Equipment

- **3-Fluoropyridin-4-ol** (solid)
- Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane)
- Scintillation vials or flasks with screw caps
- Thermostatically controlled shaker or incubator
- Syringe filters (0.45 µm)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical balance

2.1.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.



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Caption: Experimental workflow for solubility determination.

2.1.3. Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **3-Fluoropyridin-4-ol** to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
- Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

- HPLC Analysis:
 - Develop a suitable HPLC method for the quantification of **3-Fluoropyridin-4-ol**. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
 - Inject the diluted samples onto the HPLC system and record the peak area.
- Quantification:
 - Prepare a series of standard solutions of **3-Fluoropyridin-4-ol** of known concentrations in the respective solvent.
 - Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
 - Use the calibration curve to determine the concentration of **3-Fluoropyridin-4-ol** in the diluted samples.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of **3-Fluoropyridin-4-ol** in that solvent at the specified temperature.

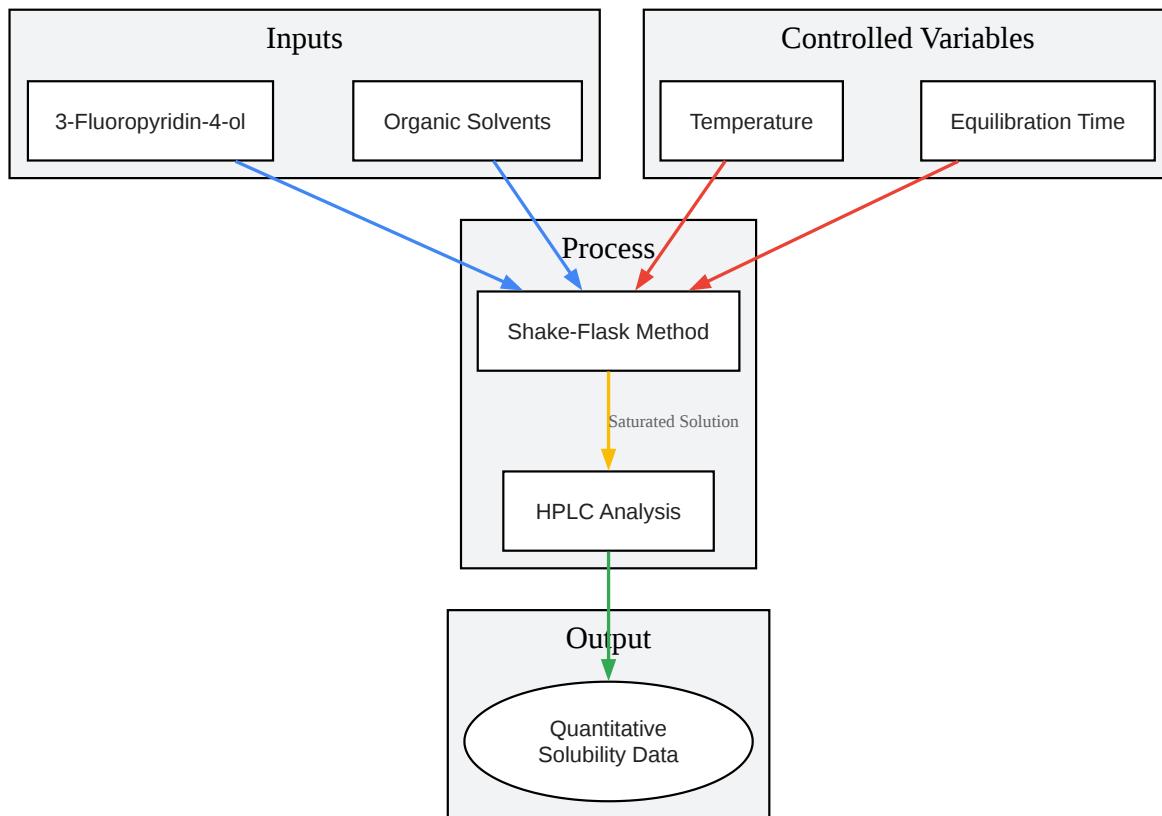
Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Methanol	25	[Experimental Value]	[Calculated Value]
Ethanol	25	[Experimental Value]	[Calculated Value]
Acetonitrile	25	[Experimental Value]	[Calculated Value]
Ethyl Acetate	25	[Experimental Value]	[Calculated Value]
Toluene	25	[Experimental Value]	[Calculated Value]
Hexane	25	[Experimental Value]	[Calculated Value]

Logical Relationships in Solubility Determination

The following diagram illustrates the logical relationships between the key steps and considerations in the solubility determination process.

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Caption: Key relationships in solubility determination.

Conclusion

While specific quantitative solubility data for **3-Fluoropyridin-4-ol** is not readily available in the public domain, a reasoned prediction based on its molecular structure suggests a solubility profile favoring polar solvents. For researchers and drug development professionals requiring precise data, the detailed experimental protocol provided in this guide offers a robust and reliable method for determining the solubility of **3-Fluoropyridin-4-ol** in a range of organic solvents. The successful execution of this protocol will yield valuable data to inform formulation development, process chemistry, and other critical research activities.

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